molecular formula C18H19NO4 B5769516 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B5769516
M. Wt: 313.3 g/mol
InChI Key: BSNHRXPMBVZEKE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide, also known as MDMP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MDMP is a member of the phenylpropanoid family and is structurally similar to other compounds such as safrole and isosafrole. In

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide exerts its effects by inhibiting MAO-A, which is responsible for the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to altered behavior and cognition. The exact mechanisms by which this compound exerts its effects are still not fully understood and require further investigation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to have anxiolytic and antidepressant-like effects. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide in lab experiments is its potent and selective inhibition of MAO-A. This allows for precise manipulation of neurotransmitter levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on behavior and cognition, particularly in relation to anxiety and depression. Further research is also needed to fully understand the mechanisms by which this compound exerts its effects and to determine its safety and potential therapeutic benefits.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 4-methoxyphenylacetic acid, followed by reduction and amidation reactions. The final product is a white crystalline powder with a melting point of 130-132°C.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)23-11-10-22-16/h2-3,5-8,12H,4,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNHRXPMBVZEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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